2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel analogues by combining imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives . These analogues were created in conjunction with piperazine and various 1,2,3 triazoles . The synthetic process includes in silico ADMET prediction and characterization using techniques such as 1H NMR , 13C NMR , HPLC , and MS spectral analysis .
Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis of Derivatives and Anticancer Activities : A study presented the synthesis of acetamide derivatives, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, which were synthesized for their potential anticancer activities. These compounds were evaluated against various human tumor cell lines, showing significant anticancer activity, particularly against melanoma-type cell lines M. Duran, Ş. Demirayak, 2012.
pKa Determination and Drug Precursors
pKa Determination of Acetamide Derivatives : Research involving the synthesis of drug precursors, specifically 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl)acetamide derivatives, highlighted their structural confirmation through NMR, FTIR, and MS, with a focus on determining their acidity constants (pKa) through UV spectroscopic studies M. Duran, M. Canbaz, 2013.
Heterocyclic Synthesis
Cascade Reactions for Heterocycles : Thioureido-acetamides have been utilized as starting materials for synthesizing various heterocycles through one-pot cascade reactions, demonstrating excellent atom economy. This approach enabled the efficient synthesis of imidazo[1,2-c]pyrimidines and other heterocycles, showcasing the versatility of acetamide derivatives in heterocyclic chemistry J. Schmeyers, G. Kaupp, 2002.
Antimicrobial and Amplifying Properties
Amplification of Phleomycin : Studies on 2-methylthio and 2-carbamoylalkylthio derivatives, including structures similar to the query compound, investigated their in vitro activities as amplifiers of phleomycin against Escherichia coli, showcasing the potential for these compounds to enhance antibiotic efficacy D. J. Brown et al., 1978.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS2/c1-17-8-10-19(3)20(12-17)14-30-15-25(21-6-4-5-7-23(21)30)32-16-26(31)29-27-28-22-11-9-18(2)13-24(22)33-27/h4-13,15H,14,16H2,1-3H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELULYKZDIETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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